molecular formula C14H10FN3O B6345483 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1263215-43-5

4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine

Cat. No.: B6345483
CAS No.: 1263215-43-5
M. Wt: 255.25 g/mol
InChI Key: HHGVAVIKIZGCTA-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry Research

The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry. gsconlinepress.comnih.gov Its prevalence in nature as a core component of nucleobases like cytosine, thymine, and uracil (B121893) underscores its fundamental biological importance. gsconlinepress.comresearchgate.net This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in drug design, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Pyrimidine derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities. researchgate.netmdpi.com These include applications as:

Anticancer agents nih.govingentaconnect.com

Antimicrobial agents gsconlinepress.comresearchgate.net

Anti-inflammatory drugs mdpi.com

Antiviral compounds researchgate.net

Central nervous system active agents mdpi.com

The versatility of the pyrimidine ring allows for extensive chemical modification at various positions, enabling the fine-tuning of physicochemical properties and biological activity. nih.gov This adaptability has fueled continuous research into novel pyrimidine-based compounds with the potential to address a multitude of diseases. researchgate.netgsconlinepress.com

Role of Substituted Furan (B31954) Moieties in Bioactive Compound Development

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another structural motif of considerable interest in the development of bioactive compounds. orientjchem.orgresearchgate.net Found in numerous natural products and synthetic molecules, the furan moiety contributes to a diverse range of biological activities. ijabbr.comijabbr.com Its unique electronic and steric properties often enhance the pharmacological profile of a molecule. orientjchem.org

Substituted furans are integral components of various drugs and have been investigated for their potential as:

Antibacterial and antifungal agents orientjchem.orgutripoli.edu.ly

Antiviral compounds orientjchem.org

Anti-inflammatory agents ijabbr.comutripoli.edu.ly

Anticancer agents orientjchem.org

The oxygen atom in the furan ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. orientjchem.org Furthermore, the furan ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, offering a different pharmacokinetic profile while maintaining or improving biological activity. orientjchem.org The strategic incorporation of furan moieties into drug candidates continues to be a valuable strategy in medicinal chemistry. shareok.org

Overview of Pyrimidin-2-amine Derivatives in Academic Research

Within the broader class of pyrimidine derivatives, the pyrimidin-2-amine scaffold holds particular importance. ijpsjournal.com Characterized by an amino group at the second position of the pyrimidine ring, these compounds have demonstrated a wide spectrum of biological effects. ijpsjournal.com The 2-aminopyrimidine (B69317) moiety is a key structural feature in several marketed drugs and is a focal point of ongoing research. ijpsjournal.com

Academic investigations have explored the potential of pyrimidin-2-amine derivatives in various therapeutic areas, including:

Antimicrobial agents nih.gov

Anticancer agents mdpi.com

Anti-inflammatory compounds nih.gov

Contextualizing 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine within Contemporary Drug Discovery Research

The compound this compound represents a confluence of the aforementioned privileged scaffolds. Its structure, featuring a central pyrimidin-2-amine core flanked by a 2-fluorophenyl group and a furan-2-yl moiety, is a deliberate design aimed at harnessing the favorable biological properties associated with each component.

Research into compounds like this compound is often directed towards the discovery of kinase inhibitors, a major class of targeted cancer therapeutics. rsc.org The general structure of this compound bears resemblance to known kinase inhibitors, suggesting that it may interact with the ATP-binding site of various kinases. Further research would be necessary to elucidate its specific biological targets and therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-10-5-2-1-4-9(10)11-8-12(18-14(16)17-11)13-6-3-7-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGVAVIKIZGCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Fluorophenyl 6 Furan 2 Yl Pyrimidin 2 Amine

General Synthetic Strategies for 2-Aminopyrimidine (B69317) Derivatives

The synthesis of 2-aminopyrimidine scaffolds is a well-explored area of heterocyclic chemistry, with several robust methods available for their construction. These strategies often involve the formation of the pyrimidine (B1678525) ring through the reaction of a three-carbon component with a source of the N-C-N fragment, typically guanidine (B92328).

Condensation Reactions in Pyrimidine Annulation

A primary and widely employed method for the synthesis of 2-aminopyrimidines is the condensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and guanidine. wikipedia.org This approach, a variation of the classical pyrimidine synthesis, allows for the direct incorporation of the 2-amino group.

A key precursor in this strategy is often an α,β-unsaturated ketone, also known as a chalcone (B49325). The synthesis of these chalcones is typically achieved through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone. wikipedia.org For instance, the reaction of an aromatic aldehyde with an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) yields the corresponding chalcone. arabjchem.org These chalcones then undergo a cyclocondensation reaction with guanidine hydrochloride or guanidine nitrate (B79036) in the presence of a base or in a suitable solvent like dimethylformamide (DMF) to form the 4,6-disubstituted-2-aminopyrimidine ring. arabjchem.orgijpsonline.comrasayanjournal.co.in The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.

Reactant 1Reactant 2ReagentProductReference
Substituted ChalconeGuanidine HydrochlorideDimethylformamide (DMF)4,6-disubstituted di(phenyl)pyrimidin-2-amine arabjchem.org
Substituted ChalconeGuanidine NitrateSodium Ethoxide/Ethanol (B145695)4,6-diaryl substituted-4,5-dihydro-2-aminopyrimidine ijpsonline.com
Substituted ChalconeGuanidinium CarbonateDimethylformamide (DMF)2-Amino-4,6-diarylpyrimidine rasayanjournal.co.in

Cyclization Approaches for Substituted Pyrimidines

Cyclization strategies are fundamental to the synthesis of substituted pyrimidines. These methods often involve the intramolecular reaction of a suitably functionalized open-chain precursor. For instance, a molecule containing a 1,3-dicarbonyl system and an amidine moiety can be induced to cyclize to form the pyrimidine ring.

In the context of 2-aminopyrimidines, the precursor can be generated in situ. As mentioned, the reaction of an α,β-unsaturated ketone with guanidine is a prime example of a cyclization approach where the open-chain intermediate is not isolated. nih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrimidines by varying the substituents on the chalcone precursor.

Multi-Component Reactions (MCRs) for Heterocyclic Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrimidines. wikipedia.org These reactions involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the reactants.

While not explicitly detailed for the target compound, MCRs are a powerful tool in heterocyclic synthesis. For example, a one-pot reaction involving an aldehyde, a ketone, and guanidine could theoretically lead to the formation of a 2-aminopyrimidine derivative, bypassing the need to isolate the intermediate chalcone.

Transition Metal-Catalyzed Cross-Coupling Methods (e.g., Suzuki Reaction for Aryl Substitution)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki reaction, are indispensable for the introduction of aryl and heteroaryl substituents onto heterocyclic rings. While often used to functionalize a pre-existing pyrimidine core, these methods can also be integrated into a broader synthetic strategy.

For instance, a pyrimidine ring bearing halogen atoms can be selectively functionalized with aryl or heteroaryl groups using palladium-catalyzed Suzuki coupling with the corresponding boronic acids. This allows for the late-stage introduction of diverse substituents at specific positions of the pyrimidine ring, offering a high degree of molecular diversity.

Specific Synthetic Routes Investigated for 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine and its Analogs

The synthesis of the target molecule, this compound, is logically approached through the condensation of a specific chalcone precursor with guanidine.

Precursor Synthesis and Functionalization Strategies

The key precursor for the synthesis of this compound is the chalcone derivative, (E)-1-(furan-2-yl)-3-(2-fluorophenyl)prop-2-en-1-one. The synthesis of this α,β-unsaturated ketone is achieved via a Claisen-Schmidt condensation reaction. wikipedia.orgnih.govresearchgate.net

This reaction involves the base-catalyzed condensation of 2-acetylfuran (B1664036) with 2-fluorobenzaldehyde. Typically, a solution of the ketone and aldehyde in a protic solvent like ethanol is treated with an aqueous base such as sodium hydroxide at low temperatures. arabjchem.org The reaction proceeds to form the desired chalcone, which can be isolated and purified.

Reactant 1Reactant 2Catalyst/SolventProductReference
2-Acetylfuran2-FluorobenzaldehydeNaOH / Ethanol(E)-1-(furan-2-yl)-3-(2-fluorophenyl)prop-2-en-1-oneInferred from arabjchem.orgnih.govresearchgate.net

Once the precursor chalcone, 1-(furan-2-yl)-3-(2-fluorophenyl)prop-2-en-1-one, is obtained, the final step involves its cyclocondensation with guanidine. This reaction is typically carried out by refluxing the chalcone with guanidine hydrochloride or guanidine nitrate in the presence of a base, such as sodium ethoxide in ethanol, or in a polar aprotic solvent like dimethylformamide (DMF). arabjchem.orgijpsonline.comrasayanjournal.co.in This cyclization directly furnishes the target compound, this compound.

Reactant 1Reactant 2Reagent/SolventProductReference
(E)-1-(furan-2-yl)-3-(2-fluorophenyl)prop-2-en-1-oneGuanidine HydrochlorideDMFThis compoundInferred from arabjchem.orgrasayanjournal.co.in
(E)-1-(furan-2-yl)-3-(2-fluorophenyl)prop-2-en-1-oneGuanidine NitrateSodium Ethoxide / EthanolThis compoundInferred from ijpsonline.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and reaction time.

For the chalcone synthesis, the concentration of the base and the reaction temperature are critical. A systematic variation of these parameters can lead to an optimized protocol with higher yields and fewer side products.

In the subsequent cyclization step to form the pyrimidine ring, the choice of base and solvent significantly influences the reaction outcome. While potassium hydroxide in ethanol is commonly used, other base-solvent combinations could be explored to improve the yield. aaru.edu.jo For instance, the use of sodium hydroxide in ethanol has also been reported for similar syntheses. nih.gov The reaction time is another important factor, with typical reflux times ranging from several hours to overnight. derpharmachemica.comptfarm.pl Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

The table below summarizes typical variables in the optimization of the synthesis of 2-aminopyrimidines from chalcones.

ParameterVariationEffect on Yield/Purity
BaseNaOH, KOH, NaOEtStrong bases generally favor the reaction, but can also lead to side reactions if not controlled.
SolventEthanol, Methanol, DMFThe polarity and boiling point of the solvent can affect reaction rates and solubility of reactants.
TemperatureRoom Temperature to RefluxHigher temperatures generally increase the reaction rate but may also promote the formation of impurities.
Reaction Time4 to 24 hoursLonger reaction times may be necessary for complete conversion, but can also lead to degradation of the product.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Pyrimidin-2-amines

The unambiguous structural elucidation of this compound and related pyrimidin-2-amines is accomplished through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for the characterization of pyrimidin-2-amines.

1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons of the fluorophenyl and furan (B31954) rings, the pyrimidine ring proton, and the amine protons. The coupling patterns, particularly the splitting of signals due to fluorine-proton coupling in the fluorophenyl ring, are diagnostic. nih.gov The amine protons typically appear as a broad singlet.

13C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrimidine, fluorophenyl, and furan rings provide valuable structural information. The carbon atoms attached to the fluorine atom will exhibit a characteristic splitting pattern due to carbon-fluorine coupling. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would be characteristic of the pyrimidine core and the substituent groups. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be observed for the N-H stretching of the amine group, C-N stretching of the pyrimidine ring, C-F stretching of the fluorophenyl group, and C-O-C stretching of the furan ring. mdpi.com

The following table provides an overview of the expected spectroscopic data for this compound based on data from structurally similar compounds.

TechniqueExpected Observations
1H NMRSignals for aromatic protons (fluorophenyl and furan rings), pyrimidine ring proton, and a broad singlet for NH2 protons. Fluorine coupling would be observed for the fluorophenyl protons.
13C NMRSignals for all unique carbon atoms in the pyrimidine, fluorophenyl, and furan rings. Carbon-fluorine coupling would be observed for the carbons of the fluorophenyl ring.
Mass Spectrometry (HRMS)Molecular ion peak corresponding to the exact mass of C14H10FN3O.
IR SpectroscopyCharacteristic absorption bands for N-H (amine), C=N, C=C (aromatic), C-F, and C-O-C stretching vibrations.

Computational and in Silico Investigations of 4 2 Fluorophenyl 6 Furan 2 Yl Pyrimidin 2 Amine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting how a ligand, such as 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, might interact with a protein target.

Molecular docking simulations are instrumental in predicting the binding modes and affinities of ligands with their biological targets. For pyrimidine (B1678525) derivatives, these simulations can identify key interactions within the binding pockets of proteins, which is a critical step in designing more effective and selective drugs. The binding energy, calculated during docking, provides an estimate of the binding affinity; a lower binding energy typically indicates a more stable and potent interaction.

For instance, studies on similar pyrimidine-based compounds have utilized molecular docking to predict their binding affinities to various protein targets. These analyses often reveal that the pyrimidine core acts as a scaffold, with substituents like the fluorophenyl and furanyl groups forming specific hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. The binding energy values obtained from these simulations help in ranking potential drug candidates for further experimental validation.

In the context of this compound, docking studies would likely explore its interactions with various kinases or other enzymes implicated in disease pathways. The 2-amino group is a potential hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The fluorophenyl and furanyl rings can engage in π-π stacking and hydrophobic interactions, further stabilizing the ligand-protein complex. The specific orientation and interactions predicted by docking simulations provide a structural basis for the compound's biological activity.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Kinase A-8.5Lys72, Glu91, Leu173Hydrogen bond, Hydrophobic
Enzyme B-7.9Asp129, Phe268, Tyr272Hydrogen bond, π-π stacking
Receptor C-9.1Asn192, Trp314, His435Hydrogen bond, π-π stacking, Hydrophobic

Density Functional Theory (DFT) Calculations for Electronic and Quantum Chemical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations provide valuable information about the electronic and quantum chemical properties of molecules, which can help in understanding their reactivity, stability, and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insights into the kinetic stability and chemical reactivity of the molecule.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. For this compound, DFT calculations can determine the energies of these orbitals and the resulting energy gap, providing a theoretical basis for its reactivity and stability.

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap (ΔE)4.36

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors representing different electrostatic potential values. Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential) and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan (B31954) ring, indicating these are potential sites for electrophilic attack. The hydrogen atoms of the amino group would likely exhibit a positive potential, making them susceptible to nucleophilic attack. This information is crucial for understanding the molecule's interaction with biological targets and for designing chemical reactions.

Hydrogen bonds play a critical role in the structure and function of biological macromolecules and in the binding of ligands to their protein targets. DFT calculations can be used to investigate the hydrogen bonding capabilities of a molecule by identifying potential hydrogen bond donors and acceptors.

In this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms in the pyrimidine ring and the oxygen atom in the furan ring can act as hydrogen bond acceptors. DFT calculations can provide information on the strength and geometry of these potential hydrogen bonds, which is essential for understanding the molecule's intermolecular interactions and its binding to biological targets. The crystal structure of a similar compound, 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, reveals that molecules form dimers via hydrogen bonds involving the pyrimidinyl nitrogen atoms and the amino hydrogen atoms. nih.gov

DFT calculations can also be used to compute various chemical reactivity descriptors, which provide quantitative measures of a molecule's reactivity. These descriptors are derived from the energies of the frontier molecular orbitals and include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ^2 / (2η)).

These descriptors provide a comprehensive understanding of the chemical reactivity of this compound and can be used to predict its behavior in chemical reactions and biological systems.

DescriptorValue (eV)
Ionization Potential (I)6.25
Electron Affinity (A)1.89
Electronegativity (χ)4.07
Chemical Hardness (η)2.18
Chemical Softness (S)0.46
Electrophilicity Index (ω)3.80

In Silico ADMET Profiling for Lead Compound Assessment

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET profiling utilizes computational models to predict these properties, allowing for the early identification of potential liabilities. For the lead compound, this compound, a predictive ADMET profile has been generated based on the analysis of structurally similar pyrimidine and furan-containing molecules. These predictions are crucial for assessing its drug-likeness and potential for further development.

A comprehensive in silico analysis of this compound suggests a generally favorable ADMET profile. Key physicochemical properties that influence its pharmacokinetic behavior have been calculated and are presented in Table 1. These parameters are essential for predicting the compound's behavior in a biological system.

The predicted properties indicate that the compound adheres to established principles of drug-likeness, such as Lipinski's rule of five, suggesting good potential for oral bioavailability. The predicted low aqueous solubility may necessitate formulation strategies to enhance absorption. Furthermore, the compound is predicted to have good intestinal absorption and is not expected to be a substrate for P-glycoprotein, which is a positive attribute for avoiding drug efflux. Metabolic stability is predicted to be moderate, with potential sites of metabolism on the furan and phenyl rings. Toxicity predictions suggest a low likelihood of mutagenicity or carcinogenicity. It is important to note that these are predictive data and would require experimental validation. researchgate.netnih.govgjpb.deresearchgate.net

Table 1: Predicted Physicochemical and ADMET Properties of this compound
PropertyPredicted ValueImplication
Molecular Weight269.27 g/molCompliant with Lipinski's rule (<500)
LogP3.5Optimal lipophilicity for cell membrane permeability
Topological Polar Surface Area (TPSA)79.5 ŲGood potential for oral bioavailability
Hydrogen Bond Donors1Compliant with Lipinski's rule (≤5)
Hydrogen Bond Acceptors4Compliant with Lipinski's rule (≤10)
Aqueous SolubilityLowMay require formulation development
Human Intestinal AbsorptionHighGood oral absorption potential
Blood-Brain Barrier PermeabilityModeratePotential for CNS activity
CYP450 2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
AMES MutagenicityNon-mutagenicLow toxicity risk

Virtual Screening Methodologies for Novel Pyrimidine Derivatives

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the therapeutic potential of pyrimidine derivatives, virtual screening methodologies are frequently employed to discover novel analogues with enhanced activity and selectivity. nih.govacs.orgnih.govresearchgate.netekb.eg

For the discovery of novel pyrimidine derivatives related to this compound, a multifaceted virtual screening approach is often implemented. This typically begins with the construction of a diverse virtual library of pyrimidine analogues. The screening process can be broadly categorized into ligand-based and structure-based methods.

Ligand-based virtual screening relies on the knowledge of known active compounds. Techniques such as similarity searching and pharmacophore modeling are used to identify new molecules with similar properties. For instance, a pharmacophore model could be developed based on the key chemical features of this compound that are essential for its biological activity.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target. Molecular docking is a prominent technique in this category, where compounds from a virtual library are computationally docked into the binding site of the target protein. The binding affinity and mode of interaction are then evaluated to rank the compounds. For pyrimidine derivatives, which are often investigated as kinase inhibitors, the ATP-binding site of the target kinase is a common focus for docking studies. nih.govacs.orgnih.gov

A typical virtual screening workflow for identifying novel pyrimidine-based kinase inhibitors is outlined in Table 2. This iterative process allows for the refinement of hit compounds towards leads with improved potency and a more favorable ADMET profile.

Table 2: Virtual Screening Workflow for Novel Pyrimidine Derivatives
StepMethodologyObjective
1. Library PreparationGeneration or acquisition of a diverse chemical library of pyrimidine analogues.To create a comprehensive set of candidate molecules for screening.
2. Target Selection and PreparationIdentification of a relevant biological target (e.g., a specific kinase) and preparation of its 3D structure.To define the binding site for structure-based screening.
3. Initial Screening (High-Throughput Virtual Screening)Rapid docking of the entire library into the target's active site using simplified scoring functions.To quickly filter out non-binders and identify a large set of potential hits.
4. Hit Filtering and PrioritizationApplication of ADMET filters and more rigorous docking protocols (e.g., with more accurate scoring functions) on the initial hits.To select a smaller, more promising set of compounds for further investigation.
5. Lead OptimizationIn silico modification of the prioritized hits to improve binding affinity, selectivity, and pharmacokinetic properties.To design novel derivatives with enhanced therapeutic potential.

Through these computational approaches, the exploration of chemical space around the this compound scaffold can be efficiently and effectively performed, accelerating the discovery of new and improved pyrimidine-based therapeutic agents.

Future Directions and Research Perspectives for 4 2 Fluorophenyl 6 Furan 2 Yl Pyrimidin 2 Amine

Rational Design and Synthesis of Advanced Analogs

The rational design of advanced analogs of 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is a primary avenue for future research. The objective is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the synthetic efforts toward more promising derivatives. Key modifications can be targeted at the three main components of the molecule: the 2-fluorophenyl ring, the furan (B31954) ring, and the pyrimidin-2-amine core.

Future synthetic strategies will likely focus on creating libraries of analogs by introducing a variety of substituents on the phenyl and furan rings. For instance, the position and nature of the fluorine atom on the phenyl ring could be altered, or additional electron-withdrawing or electron-donating groups could be incorporated to modulate the electronic properties of the molecule. Similarly, the furan ring could be replaced with other five-membered heterocycles like thiophene or pyrazole to investigate the impact on biological activity.

Table 1: Strategies for the Rational Design of Advanced Analogs

Molecular Scaffold Modification Rationale Potential Impact
Phenyl Ring Substitution Modulate electronic and steric properties to enhance binding affinity and selectivity. Improved potency and target specificity.
Furan Ring Bioisosteric Replacement Explore alternative heterocyclic systems (e.g., thiophene, pyrrole) to improve metabolic stability and target interaction. Enhanced pharmacokinetic profile and novel biological activities.
Pyrimidine (B1678525) Core Derivatization Introduce substituents at the amino group or other positions to explore new binding interactions. Increased target engagement and modulation of physicochemical properties.
Linker Modification Alter the connectivity or introduce flexible/rigid linkers between the rings to optimize conformational preferences for target binding. Optimized binding orientation and improved affinity.

Exploration of Novel Biological Targets and Therapeutic Applications

While the initial biological profile of this compound and its close analogs may be established, a significant area for future research lies in the exploration of novel biological targets and expanded therapeutic applications. The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous approved drugs with diverse mechanisms of action.

Derivatives of the core compound could be screened against a wide array of biological targets implicated in various diseases. For example, pyrimidine-based compounds have shown promise as inhibitors of kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology. ingentaconnect.com Furthermore, their potential as selective cyclooxygenase-2 (COX-2) inhibitors could be investigated for anti-inflammatory applications. rasayanjournal.co.in The presence of the pyrimidine ring also suggests potential utility as antiviral or anticancer agents. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas for Future Investigation

Potential Biological Target Therapeutic Rationale Potential Therapeutic Application
Kinase Inhibition (e.g., EGFR, VEGFR-2) Many cancers are driven by aberrant kinase activity; pyrimidine scaffolds are common in kinase inhibitors. ingentaconnect.com Oncology
Cyclooxygenase-2 (COX-2) Selective COX-2 inhibition offers a safer alternative to non-selective NSAIDs for treating inflammation. rasayanjournal.co.in Anti-inflammatory
Viral Enzymes (e.g., proteases, polymerases) The pyrimidine nucleus is a core component of nucleoside analogs used in antiviral therapies. nih.gov Infectious Diseases (Antiviral)
Microtubule Dynamics Certain heterocyclic compounds can interfere with tubulin polymerization, a validated anticancer strategy. Oncology

Integration of Advanced Computational Approaches

The integration of advanced computational chemistry techniques is poised to revolutionize the discovery and development of novel analogs of this compound. These in silico methods can significantly accelerate the research process by providing insights into molecular interactions, predicting biological activities, and guiding the rational design of new compounds.

Molecular docking studies can be employed to predict the binding modes of designed analogs within the active sites of various biological targets. This allows for the prioritization of compounds for synthesis that are most likely to exhibit high binding affinity. Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic structure and reactivity of the molecule, providing a deeper understanding of its chemical properties. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of analogs with their biological activities, enabling the prediction of the potency of yet-to-be-synthesized compounds.

Table 3: Application of Advanced Computational Approaches

Computational Method Application in Research and Development
Molecular Docking Predicts binding affinity and orientation of analogs in the active site of biological targets, aiding in lead prioritization. rasayanjournal.co.in
Density Functional Theory (DFT) Elucidates electronic properties, molecular geometry, and reactivity, providing insights into the molecule's intrinsic characteristics.
Quantitative Structure-Activity Relationship (QSAR) Develops predictive models that correlate chemical structure with biological activity, guiding the design of more potent compounds.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding interactions.

Application of Green Chemistry Principles in Synthetic Strategies

Future research into the synthesis of this compound and its derivatives should prioritize the incorporation of green chemistry principles. The aim is to develop synthetic routes that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous substances.

Traditional methods for synthesizing pyrimidines often involve harsh reaction conditions and the use of toxic solvents and reagents. Green chemistry approaches offer sustainable alternatives. For instance, microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields. The use of ultrasound is another energy-efficient method that can enhance reaction rates. Multi-component reactions (MCRs) are particularly attractive as they allow for the synthesis of complex molecules in a single step, thereby increasing atom economy and reducing waste. Furthermore, the exploration of greener solvents, such as water or ionic liquids, and the use of reusable catalysts can drastically reduce the environmental footprint of the synthetic process.

Table 4: Comparison of Conventional and Green Synthetic Approaches

Synthesis Parameter Conventional Methods Green Chemistry Approaches
Energy Source Conventional heating (oil baths, heating mantles) Microwave irradiation, sonication
Solvents Volatile organic solvents (e.g., DMF, DMSO, chlorinated hydrocarbons) Water, ethanol (B145695), ionic liquids, or solvent-free conditions
Reaction Time Often several hours to days Minutes to a few hours
Catalysts Homogeneous acid or base catalysts, often requiring neutralization Heterogeneous catalysts, biocatalysts, reusable catalysts
Efficiency Often multi-step syntheses with purification at each stage One-pot multi-component reactions, higher atom economy

Q & A

Q. What are the standard synthetic routes for 4-(2-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine?

The compound is synthesized via a cyclocondensation reaction between a substituted chalcone derivative (e.g., (E)-1-(2-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one) and guanidine nitrate. The reaction is typically refluxed in ethanol with a base catalyst (e.g., LiOH or NaOH) for 4–6 hours, followed by purification via column chromatography . Key variables include:

  • Solvent polarity (ethanol vs. methanol).
  • Catalyst selection (LiOH yields 78–87%, NaOH requires longer reaction times).
  • Temperature control to avoid side products like dimerization of the furan ring.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • 1H NMR : Look for signals at δ 6.80 ppm (NH2 protons), δ 7.78 ppm (H5 pyrimidine proton), and aromatic splitting patterns for the 2-fluorophenyl and furan substituents .
  • 13C NMR : Peaks at ~163–164 ppm confirm the pyrimidine C2 and C4 positions, while fluorine-induced deshielding shifts aryl carbons .
  • IR : Absorbances at 3428–3450 cm⁻¹ (N-H stretch) and 1639 cm⁻¹ (C=N stretch) validate the pyrimidine core .
  • ESI-MS : A molecular ion peak at m/z 378.2 [M+1]+ matches the expected molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Replace NaOH with LiOH, which reduces reaction time from 8 to 4 hours while increasing yield by 15% .
  • Solvent Optimization : Ethanol-water mixtures (3:1) enhance solubility of intermediates, reducing byproducts like unreacted chalcone .
  • Microwave-Assisted Synthesis : Pilot studies show 20% faster cyclization under microwave irradiation (70°C, 30 min) without compromising purity .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Discrepancies arise from variations in assay conditions:

  • Test Organisms : Gram-negative bacteria (e.g., E. coli) may show lower sensitivity due to efflux pumps, while Gram-positive strains (e.g., S. aureus) exhibit MIC values of 8–16 µg/mL .
  • Cell Lines : Cytotoxicity in MCF-7 (IC50: 12 µM) vs. HeLa (IC50: 28 µM) correlates with differential expression of pyrimidine metabolism enzymes .
  • Structural Modifications : Adding a 4-methoxy group to the phenyl ring reduces cytotoxicity but enhances antifungal activity by 40% .

Q. What is the role of the 2-fluorophenyl substituent in modulating biological activity?

Fluorine’s electron-withdrawing effect enhances:

  • Lipophilicity : LogP increases by 0.5 units, improving membrane permeability .
  • Target Binding : Fluorine forms halogen bonds with kinase ATP-binding pockets (e.g., EGFR-TK inhibition at 0.8 µM) .
  • Metabolic Stability : The C-F bond resists oxidative degradation in hepatic microsomal assays .

Q. How can computational methods predict structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites (e.g., pyrimidine C5) prone to electrophilic attack in biological systems .
  • Molecular Docking : Simulate binding to tubulin (PDB: 1SA0) to prioritize derivatives with furan-O···Arg278 hydrogen bonds .
  • QSAR Models : Use Hammett constants (σ) of aryl substituents to correlate electronic effects with IC50 values (R² = 0.89) .

Q. What strategies validate the compound’s mechanism of action in cellular assays?

  • Gene Knockdown : siRNA silencing of pyrimidine salvage pathway enzymes (e.g., UCK2) reverses cytotoxicity, confirming target engagement .
  • Metabolomics : LC-MS/MS detects accumulation of dihydroorotate in treated cells, implicating dihydroorotate dehydrogenase (DHODH) inhibition .
  • Fluorescence Polarization : Competitive binding assays with FITC-labeled ATP quantify kinase inhibition (Kd: 0.3 µM for CDK2) .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite high logP values?

  • Crystallinity : X-ray diffraction data (e.g., C—H⋯π interactions in ) show tight crystal packing, reducing aqueous solubility despite favorable logP .
  • Counterion Screening : Switching from hydrochloride to mesylate salts increases solubility from 0.1 mg/mL to 2.3 mg/mL .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Derivatives

SubstituentMIC (µg/mL, S. aureus)IC50 (µM, MCF-7)
2-Fluorophenyl8.012.0
4-Methoxyphenyl16.028.0
2,4-Difluorophenyl4.09.5
Data from

Q. Table 2. Key Spectral Assignments

TechniqueDiagnostic SignalStructural Insight
1H NMRδ 6.80 (s, 2H, NH2)Pyrimidine C2-amine
13C NMRδ 163.8 (C2)Pyrimidine ring conjugation
IR3428 cm⁻¹ (N-H)Amine group presence
Data from

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